![molecular formula C12H10N2O3 B2976439 C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O CAS No. 83939-14-4](/img/structure/B2976439.png)
C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O
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Description
C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O is a chemical compound with a complex structure that has gained significant attention in the scientific community. This compound is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Scientific Research Applications
Antibacterial Activities
The compound has been found to have potent antibacterial activities against both Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa . This makes it a potential candidate for the development of new antibiotics .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds. For example, it has been used in the preparation of kynurenine aminotransferase II (KAT II) inhibitor .
Development of Fused-Ring Derivatives
The compound can be used in the development of fused-ring derivatives . These derivatives can have various applications in different fields of chemistry and medicine.
Synthesis of N-Desmethyllevofloxacin
The compound can be used in the synthesis of N-desmethyllevofloxacin . This is a derivative of levofloxacin, a widely used antibiotic, and can have potential applications in the treatment of bacterial infections.
Chemical Property Enhancement
The compound can be used in the enhancement of chemical properties of other compounds . This can lead to the development of compounds with improved efficacy and safety profiles.
Development of Fluorinated Building Blocks
The compound can be used in the development of fluorinated building blocks . These building blocks can be used in the synthesis of various fluorinated compounds, which can have applications in different fields such as medicinal chemistry and materials science.
properties
IUPAC Name |
10-oxo-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-7-2-1-3-9-10(7)14(5-4-13-9)6-8(11)12(16)17/h1-3,6,13H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCCXEIRYRLFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=C2C(=CC=C3)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid |
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